molecular formula C17H14N2O4 B12514143 3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one

Cat. No.: B12514143
M. Wt: 310.30 g/mol
InChI Key: KXJOBJRRNMJBIW-UHFFFAOYSA-N
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Description

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one is a complex organic compound with the molecular formula C17H14N2O4 This compound is characterized by its benzofuran core structure, which is substituted with a benzylamino group and a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a nitroethenyl derivative, followed by cyclization to form the benzofuran ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The benzylamino group may interact with biological receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(benzylamino)-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one
  • N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
  • 3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-thiophenedione

Uniqueness

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of benzylamino and nitroethenyl groups allows for versatile chemical reactivity and potential biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H14N2O4/c20-17-14-9-5-4-8-13(14)16(23-17)15(19(21)22)11-18-10-12-6-2-1-3-7-12/h1-9,11,16,18H,10H2

InChI Key

KXJOBJRRNMJBIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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